molecular formula C18H19NO3 B13008882 3-Allyl-4-(benzyloxy)-5-methoxybenzamide

3-Allyl-4-(benzyloxy)-5-methoxybenzamide

Cat. No.: B13008882
M. Wt: 297.3 g/mol
InChI Key: KXJJYUPHCVIHJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Allyl-4-(benzyloxy)-5-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an allyl group, a benzyloxy group, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-4-(benzyloxy)-5-methoxybenzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-4-(benzyloxy)-5-methoxybenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, KMnO4

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4)

    Bases: K2CO3, NaH

    Solvents: Ethanol, dichloromethane, acetonitrile

Major Products Formed

    Oxidation: Epoxides, aldehydes

    Reduction: Amines

    Substitution: Various substituted benzamides

Mechanism of Action

The mechanism of action of 3-Allyl-4-(benzyloxy)-5-methoxybenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Allyl-4-(benzyloxy)-5-methoxybenzamide is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

3-methoxy-4-phenylmethoxy-5-prop-2-enylbenzamide

InChI

InChI=1S/C18H19NO3/c1-3-7-14-10-15(18(19)20)11-16(21-2)17(14)22-12-13-8-5-4-6-9-13/h3-6,8-11H,1,7,12H2,2H3,(H2,19,20)

InChI Key

KXJJYUPHCVIHJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=CC=C2)CC=C)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.